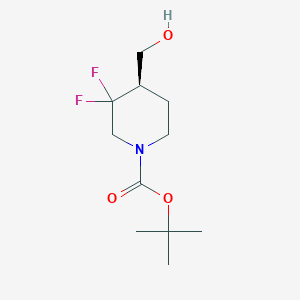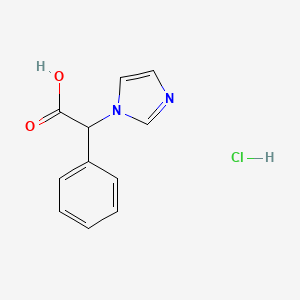
tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a hydroxymethyl group attached to a piperidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoro Group: The difluoro group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or paraformaldehyde under basic conditions.
tert-Butyl Protection: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the difluoro group or reduce other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of de-fluorinated piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoro group can enhance its binding affinity and specificity towards certain molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the difluoro group, resulting in different reactivity and applications.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of the difluoro group, used in different research contexts.
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: Contains an azido group, used in click chemistry and other synthetic applications.
Uniqueness
The presence of the difluoro group in tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased stability and reactivity, making it valuable in specific research and industrial applications. Its ability to undergo selective reactions and its potential biological activity further distinguish it from similar compounds.
Properties
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h8,15H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFXSKJJISVIRA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine dihydrochloride](/img/structure/B8219932.png)
amine dihydrochloride](/img/structure/B8219935.png)
![Methyl({[6-(trifluoromethyl)pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B8219943.png)
amine dihydrochloride](/img/structure/B8219948.png)
![1-[(3R)-piperidin-3-yl]pyrrolidin-2-one hydrochloride](/img/structure/B8219949.png)
![2-[(3S)-piperidin-3-yl]-1,2,6-thiadiazinane 1,1-dioxide;hydrochloride](/img/structure/B8219956.png)

![1-{1-[(pyridin-3-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride](/img/structure/B8219992.png)
![1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B8219994.png)
![1-{1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanamine dihydrochloride](/img/structure/B8219997.png)
![3-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B8219998.png)
![(7S)-2-benzhydryl-2-azaspiro[3.3]heptan-7-ol](/img/structure/B8220001.png)
![Tert-butyl (7R)-7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8220008.png)
![tert-butyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid](/img/structure/B8220020.png)
